molecular formula C14H19NO3 B1321440 Benzyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 502650-04-6

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No.: B1321440
CAS No.: 502650-04-6
M. Wt: 249.3 g/mol
InChI Key: GBVZEOYVQKOMBO-UHFFFAOYSA-N
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Description

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzyl group, a piperidine ring, and an acetate moiety

Scientific Research Applications

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate typically involves the reaction of benzyl bromide with 4-hydroxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a similar ring structure.

    Benzyl acetate: Contains a benzyl group and an acetate moiety but lacks the piperidine ring.

    4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the benzyl and acetate groups.

Uniqueness

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl 2-(4-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZEOYVQKOMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To piperidin-4-ol (HCl salt, 9.0 g) was added a solution of benzyl 2-bromoacetate (15.0 g, 65.7 mmol) in dichloromethane (100 mL). The mixture was cooled to 0° C. and triethylamine (27.6 mL, 0.200 mol) was added. The reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. Water (100 mL) was added and the resulting mixture was extracted with dichloromethane (100 mL×3). The organic extracts were combined, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (dichloromethane/methanol=20:1 to 10:1) to afford benzyl 2-(4-hydroxypiperidin-1-yl)acetate (8.3 g, 51% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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